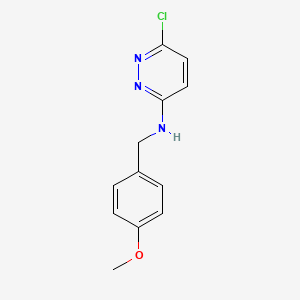

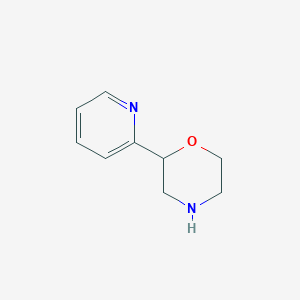

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a 1,3-benzodioxol-5-yl group are often found in natural products and have been studied for their potential use in various fields . For example, 3-(1,3-Benzodioxol-5-yl)acrylaldehyde is a natural product found in Brombya platynema .

Synthesis Analysis

The synthesis of compounds with a 1,3-benzodioxol-5-yl group can involve various methods, depending on the specific compound . For example, a novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized .

Molecular Structure Analysis

The molecular structure of compounds with a 1,3-benzodioxol-5-yl group can be analyzed using various techniques, such as X-ray crystallography . For example, the crystallographic analysis of the title compound, C9H9N3O2S, has been reported .

Chemical Reactions Analysis

The chemical reactions involving compounds with a 1,3-benzodioxol-5-yl group can vary widely, depending on the specific compound and the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a 1,3-benzodioxol-5-yl group can be determined using various techniques . For example, the molecular weight of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate is 220.221 Da .

科学的研究の応用

Regio-Orientation in Pyrazolopyrimidines

The regio-orientation and regioselectivity in reactions of aminopyrazoles, which are structurally similar to "3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine," with 1,3-bielectrophilic reagents leading to pyrazolopyrimidines have been highlighted. This is crucial for understanding the nucleophilicity and subsequent substitution patterns on the heterocyclic ring, which is a common challenge in the synthesis of such compounds (Mohamed & Mahmoud, 2019).

Heterocyclic Amine Intake and Colorectal Adenoma Risk

Although not directly related to "this compound," the study on dietary heterocyclic amine intake and its association with colorectal adenoma risk provides insight into the biological implications of heterocyclic amines, including their mutagenic activities and potential carcinogenic risks (Góngora et al., 2018).

Cytochrome P450 Inhibitors

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes discusses the selectivity and potency of various inhibitors, including compounds structurally related to "this compound." Such inhibitors are essential in pharmacology for understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).

Novel Heterocyclic Syntheses

The synthesis and structural properties of novel heterocyclic compounds, such as substituted thiazolidin-4-ones, utilize foundational reactions and principles that are also applicable to the synthesis and functionalization of "this compound" derivatives (Issac & Tierney, 1996).

Dicyanomethylene Pyrazolines

The chemistry of dicyanomethylene pyrazolines, which are closely related to "this compound," is discussed with emphasis on their reactivity and application in the synthesis of heterocyclic compounds and dyes. This highlights the versatility and utility of pyrazoline derivatives in organic synthesis and materials science (Gomaa & Ali, 2020).

作用機序

Target of Action

The primary target of 3-(1,3-Benzodioxol-5-yl)-1H-Pyrazol-5-Amine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes .

Biochemical Pathways

The compound likely affects the nitric oxide synthesis pathway due to its interaction with nitric oxide synthase. Nitric oxide plays a critical role in various biochemical pathways, including vasodilation, immune response modulation, and neurotransmission .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Based on its target, it can be inferred that the compound may influence nitric oxide production, potentially affecting various cellular processes such as cell signaling, immune response, and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .

Safety and Hazards

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10-4-7(12-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLIWNDJVYUDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260029 |

Source

|

| Record name | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208519-15-7 |

Source

|

| Record name | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)